3,5-Diaminobenzoic acid

描述

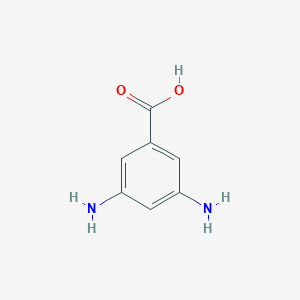

Structure

3D Structure

属性

IUPAC Name |

3,5-diaminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UENRXLSRMCSUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33340-98-6, Array | |

| Record name | Benzoic acid, 3,5-diamino-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33340-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diaminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044437 | |

| Record name | 3,5-Diaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray or brown powder; [Alfa Aesar MSDS] | |

| Record name | 3,5-Diaminobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

535-87-5 | |

| Record name | 3,5-Diaminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diaminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Diaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diaminobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIAMINOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1609U1093N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Diaminobenzoic Acid from 3,5-Dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-diaminobenzoic acid, a crucial intermediate in the pharmaceutical and dye industries, from its precursor, 3,5-dinitrobenzoic acid. This document details various reduction methodologies, presents quantitative data in structured tables for easy comparison, and offers detailed experimental protocols for key synthesis routes.

Introduction

This compound (3,5-DABA) is a valuable building block in organic synthesis. Its bifunctional nature, possessing both amino and carboxylic acid groups, makes it a versatile precursor for the synthesis of a wide range of compounds, including pharmaceuticals, high-performance polymers, and dyes.[1][2] The most common and industrially viable route to 3,5-DABA is the reduction of 3,5-dinitrobenzoic acid. This guide will explore the primary methods for this transformation, focusing on catalytic hydrogenation and metal/acid reduction.

Synthesis Methodologies

The conversion of 3,5-dinitrobenzoic acid to this compound involves the reduction of two nitro groups to amino groups. The two predominant methods to achieve this are catalytic hydrogenation and chemical reduction using metals in an acidic medium.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitro compounds.[2] This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or a nickel-based catalyst, in the presence of hydrogen gas. The reaction is generally carried out in a solvent under controlled temperature and pressure.

Key Advantages:

-

High yields and purity of the product.

-

Environmentally friendly process with water as a common solvent.

-

The catalyst can often be recovered and reused.

Metal/Acid Reduction

Chemical reduction using a metal in an acidic medium is a classical and cost-effective method for the reduction of aromatic nitro compounds. Common metal/acid systems include iron/hydrochloric acid (Fe/HCl) and tin/hydrochloric acid (Sn/HCl).[3] This method is particularly useful for small-scale laboratory preparations.

Key Advantages:

-

Readily available and inexpensive reagents.

-

Robust and reliable for a wide range of substrates.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize the quantitative data from various reported methods for the synthesis of this compound from 3,5-dinitrobenzoic acid.

Table 1: Catalytic Hydrogenation Methods

| Catalyst | Solvent(s) | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |

| Pd/C | Water, Sodium Hydroxide (B78521) | 50-60 | 3-4 | >95 | >99 | Patent |

| Pd/C | Sodium Solution, Water | 70 | 2 | 95.7 | 99 | Dissertation[2] |

| Ni-M-Al (M=La, Yb, or Ce) | Water, Sodium Hydroxide | 25-30 | 0.2-1 | 91.5-98.8 | 94.8-98.9 | Patent[4] |

| Raney Nickel | Methanol or Ethanol (B145695) | 20-150 | 0.1-5 | >96 | >95 | Patent[5] |

Table 2: Metal/Acid Reduction (General Procedures for Aryl Nitro Compounds)

| Reducing Agent | Acid | Solvent(s) | Temperature | Notes | Reference |

| Iron (Fe) powder | Hydrochloric Acid (HCl) | Ethanol, Water | Reflux | The "Bechamp reduction" is a classic method.[3] | General Organic Chemistry[3][6] |

| Tin (Sn) | Hydrochloric Acid (HCl) | Ethanol | Reflux | Effective but can be messy to work up. | General Organic Chemistry |

| Iron (Fe) powder | Acetic Acid | Ethanol, Water | Reflux | Milder conditions compared to HCl. | General Organic Chemistry[6] |

Experimental Protocols

Catalytic Hydrogenation using Pd/C

This protocol is based on a patented procedure and offers high yield and purity.

Materials:

-

3,5-Dinitrobenzoic acid

-

Sodium hydroxide

-

10% Palladium on carbon (Pd/C)

-

Water

-

Hydrochloric acid

-

Nitrogen gas

-

Hydrogen gas

Equipment:

-

High-pressure autoclave

-

Stirrer

-

Filtration apparatus

Procedure:

-

In a 1 L autoclave, add 50 g of 3,5-dinitrobenzoic acid and 200 g of water.

-

While stirring, add 9.4 g of sodium hydroxide to dissolve the starting material.

-

Add 0.5 g of 10% Pd/C catalyst to the mixture.

-

Seal the autoclave and purge with nitrogen gas three times to remove any air.

-

Pressurize the autoclave with hydrogen gas to 3-4 MPa.

-

Heat the reaction mixture to 50-60 °C and maintain stirring.

-

The reaction is complete when the hydrogen pressure remains stable.

-

Cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to recover the Pd/C catalyst.

-

Acidify the filtrate with hydrochloric acid to a pH of 4-4.5 to precipitate the product.

-

Filter the solid product, wash with water, and dry under vacuum to obtain this compound.

Metal/Acid Reduction using Iron/HCl (Adapted from a general procedure)

This protocol provides a classic and cost-effective method for the synthesis.

Materials:

-

3,5-Dinitrobenzoic acid

-

Iron powder

-

Concentrated Hydrochloric acid

-

Ethanol

-

Water

-

Sodium hydroxide solution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate

-

Filtration apparatus

-

pH paper or meter

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, add 3,5-dinitrobenzoic acid and a mixture of ethanol and water.

-

Add an excess of iron powder to the suspension.

-

Slowly add concentrated hydrochloric acid to the stirring mixture. The reaction is exothermic and may require initial cooling.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Filter the hot reaction mixture to remove the iron sludge. Wash the sludge with hot ethanol.

-

Combine the filtrate and washings and neutralize with a sodium hydroxide solution to precipitate the crude product.

-

Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure this compound.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Table 3: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | White to off-white or grey/brown powder[7] |

| Melting Point | 235-238 °C (decomposes) |

| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic and amine protons. |

| ¹³C NMR (DMSO-d₆) | Signals corresponding to the carboxylic acid and aromatic carbons. |

| IR (KBr) | Characteristic peaks for N-H (amine), C=O (carboxylic acid), and aromatic C-H bonds. |

Visualizations

Reaction Scheme

Caption: Chemical transformation of 3,5-dinitrobenzoic acid to this compound.

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for the catalytic hydrogenation of 3,5-dinitrobenzoic acid.

Conclusion

The synthesis of this compound from 3,5-dinitrobenzoic acid is a well-established and efficient process. Catalytic hydrogenation, particularly with a Pd/C catalyst, offers a clean and high-yielding route suitable for industrial production. For laboratory-scale synthesis, the classic metal/acid reduction using iron and hydrochloric acid remains a viable and economical option. The choice of method will depend on the desired scale, available equipment, and environmental considerations. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical and pharmaceutical development.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Master's thesis - Dissertation [dissertationtopic.net]

- 3. researchgate.net [researchgate.net]

- 4. CN105949076A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. CN101362705B - this compound preparation method - Google Patents [patents.google.com]

- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 7. This compound | C7H8N2O2 | CID 12062 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Diaminobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,5-Diaminobenzoic acid (3,5-DABA). It includes detailed experimental protocols for its synthesis and purification, along with a summary of its current applications in research and development. The information is presented to support its use as a versatile building block in medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is an organic compound featuring a benzoic acid core with two amino functional groups.[1] Its unique structure makes it a valuable intermediate in the synthesis of a variety of molecules, including pharmaceuticals and dyes.[1][2]

Below is a summary of its key quantitative properties:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [3][4] |

| Appearance | White to grey/light beige crystalline powder | [1][2][5] |

| Melting Point | 235-238 °C (decomposes) | [5][6] |

| Boiling Point | ~274.61 °C (rough estimate) | [1] |

| Solubility | Very soluble in water.[1][5][7] Slightly soluble in methanol.[1] Sparingly soluble in DMSO.[1] Soluble in alcohol and ether. | [1][3][5] |

| pKa | pK₁: 5.30 (at 25°C) | [1][7] |

| Density | ~1.28-1.40 g/cm³ (estimate) | [1][2] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

-

NMR Spectroscopy: Both ¹H and ¹³C NMR spectra are available for this compound and its dihydrochloride (B599025) salt, providing detailed information about its molecular structure.[4][8][9]

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra have been obtained, typically using a KBr wafer, to identify the characteristic vibrational frequencies of its functional groups.[4][10]

-

UV-Visible Spectroscopy: The UV-Visible absorption spectrum shows a peak at approximately 324.27 nm, which corresponds to electronic transitions within the molecule.[11]

Experimental Protocols

The most common method for the synthesis of this compound is the reduction of 3,5-dinitrobenzoic acid.[3] Several catalytic systems can be employed for this transformation.

Protocol 1: Catalytic Hydrogenation using a Ni-Yb-Al Catalyst

This protocol is adapted from a patented method for the synthesis of this compound.[5]

-

Materials:

-

Procedure:

-

Add 3,5-dinitrobenzoic acid and deionized water to a 1 L stainless steel high-pressure reactor. Stir until a homogeneous mixture is formed.[5]

-

Adjust the pH of the reaction system to 7-8 using a 20% aqueous sodium hydroxide solution.[5]

-

Add the Ni-Yb-Al catalyst to the reactor.[5]

-

Purge the reactor with nitrogen gas three times to remove air.[5]

-

Pressurize the reactor with hydrogen gas to 0.2 MPa.[5]

-

Maintain the reaction temperature at 25-30 °C. The reaction is complete when a significant drop in pressure is observed.[5]

-

Recover the catalyst by filtration.[5]

-

Adjust the pH of the filtrate to 3 with concentrated hydrochloric acid to precipitate the product.[5]

-

Collect the solid product by filtration, wash with water, and dry under a vacuum.[5]

-

Protocol 2: Purification by Recrystallization

-

Materials:

-

Crude this compound

-

Deionized water

-

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot deionized water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold deionized water.

-

Dry the crystals under a vacuum.[5]

-

Logical and Experimental Workflows

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for product characterization.

Applications in Research and Drug Development

This compound is a versatile intermediate with several applications:

-

Pharmaceutical Intermediate: It serves as a building block for the synthesis of various drugs and medications.[1] It is an analog of diatrizoate and has been shown to have antigenic properties towards monoclonal antibodies, making it useful in diagnostics.[1][5][7]

-

Dye and Pigment Industry: It is a key intermediate in the production of dyes, particularly azo dyes.[2]

-

Materials Science: It is used in the synthesis of specialty polymers, such as polyimides, which have applications in liquid crystal materials.[12]

-

Organic Synthesis: Its amino and carboxylic acid groups allow for a wide range of chemical modifications, making it a valuable component in the synthesis of various organic compounds.[1][2]

While derivatives of diaminobenzoic acids have been investigated for antimicrobial activity, the direct biological activities and signaling pathway interactions of 3,5-DABA itself are not extensively documented in the reviewed literature.[13] Its primary role in drug development is as a scaffold or starting material for more complex molecules.

References

- 1. Cas 535-87-5,this compound | lookchem [lookchem.com]

- 2. newindiaacid.com [newindiaacid.com]

- 3. This compound [drugfuture.com]

- 4. This compound | C7H8N2O2 | CID 12062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 535-87-5 [chemicalbook.com]

- 6. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound CAS#: 535-87-5 [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound DIHYDROCHLORIDE(618-56-4) 13C NMR spectrum [chemicalbook.com]

- 10. This compound(535-87-5) IR Spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3,5-Diaminobenzoic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3,5-Diaminobenzoic acid (DABA), a compound of interest in various research, scientific, and drug development applications. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of DABA, including data presentation, experimental protocols, and workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~6.4 | Triplet (t) | ~1.9 |

| H-2, H-6 | ~6.0 | Doublet (d) | ~1.9 |

| -NH₂ | ~4.8 (broad) | Singlet (s) | - |

| -COOH | ~12.0 (broad) | Singlet (s) | - |

Note: The chemical shifts of the amine (-NH₂) and carboxylic acid (-COOH) protons are variable and can be affected by concentration, temperature, and residual water in the solvent.

Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d₆ [1][2]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C-3, C-5 | ~150 |

| C-1 | ~134 |

| C-4 | ~105 |

| C-2, C-6 | ~103 |

Experimental Protocol: ¹H and ¹³C NMR

A general protocol for acquiring high-quality NMR spectra of this compound is as follows:

1.2.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆. The use of a deuterated solvent is essential to avoid overwhelming solvent signals in the ¹H NMR spectrum.

-

Transfer: Use a clean Pasteur pipette to transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool placed in the Pasteur pipette to prevent issues with the magnetic field homogeneity (shimming).

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shift (δ = 0.00 ppm).

1.2.2. Instrument Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion.

-

Locking and Shimming: Place the NMR tube in the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, which is indicated by a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Spectral Width: A range of -2 to 14 ppm is generally sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is recommended.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon.

-

Spectral Width: A range of 0 to 200 ppm is appropriate.

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

-

1.2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H NMR and δ ≈ 39.52 ppm for ¹³C NMR).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization: NMR Analysis Workflow

References

Solubility Profile of 3,5-Diaminobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Diaminobenzoic acid (3,5-DABA) in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, polymer chemistry, and other research areas. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Core Data Summary

The solubility of this compound exhibits variability across different organic solvents, influenced by factors such as solvent polarity, hydrogen bonding capabilities, and temperature. While quantitative data for some solvents is limited in publicly available literature, a combination of experimental values and qualitative descriptors provides a useful solubility profile.

Quantitative Solubility Data

A study has reported the mole fraction solubility of this compound in both 95.32% and 99.55% ethanol (B145695) at various temperatures. The data indicates that solubility increases with temperature and is greater in the aqueous ethanol mixture compared to the absolute ethanol.

| Solvent | Temperature (K) | Mole Fraction (x10^4^) |

| Ethanol (95.32%) | 298.15 | 1.85 |

| 303.15 | 2.24 | |

| 308.15 | 2.68 | |

| 313.15 | 3.21 | |

| 318.15 | 3.84 | |

| Ethanol (99.55%) | 298.15 | 1.52 |

| 303.15 | 1.83 | |

| 308.15 | 2.19 | |

| 313.15 | 2.62 | |

| 318.15 | 3.13 |

Qualitative Solubility Data

For other common organic solvents, the available information is primarily qualitative.

| Solvent | Solubility Description | Source |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | [1][2][3] |

| Methanol (B129727) | Slightly soluble | [1][2][3] |

| Ether | Soluble | [4] |

| Acetone | Some solubility suggested by copolymer studies | [5] |

| N,N-Dimethylformamide (DMF) | No specific data found |

It is also widely reported that this compound is very soluble in water.[1][3]

Experimental Protocols for Solubility Determination

For solvents where quantitative data is unavailable, the following established experimental protocols can be employed to determine the solubility of this compound.

Shake-Flask Method (Equilibrium Solubility Determination)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., DMSO, DMF, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand at the constant temperature for a period to allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, avoiding disturbance of the sediment. Immediately filter the supernatant through a syringe filter to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and accurate method for determining the concentration of a solute in a saturated solution.

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: A C18 reversed-phase column is often suitable for aromatic compounds.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile). The specific composition should be optimized for good peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system and record the peak area.

-

Concentration Calculation: Determine the concentration of this compound in the diluted sample by using the regression equation from the calibration curve.

-

Solubility Calculation: Calculate the solubility of this compound in the original undiluted saturated solution by multiplying the determined concentration by the dilution factor. The solubility can be expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for solubility determination and the general signaling pathway for assessing the suitability of a solvent.

Caption: Workflow for determining the solubility of this compound.

Caption: Decision pathway for solvent screening for this compound.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3,5-Diaminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3,5-Diaminobenzoic acid. Due to a lack of specific studies detailing the thermal analysis of pure this compound, this guide synthesizes available data, presents generalized experimental protocols for thermal analysis, and offers a logical workflow for such investigations.

Thermal Stability Overview

This compound is a solid crystalline compound at room temperature. The primary indicator of its thermal stability from available literature is its melting point, which is consistently reported to occur with simultaneous decomposition.

Key Thermal Properties:

The most frequently cited thermal event for this compound is its melting point, which is invariably accompanied by decomposition. This indicates that the molecule is not stable in the liquid phase and begins to break down upon reaching its melting temperature.

| Property | Value |

| Melting Point | 235-238 °C (with decomposition) |

| Flash Point | 235-240 °C |

Note: The flash point and melting/decomposition point are very close, suggesting that the substance can ignite at or near its decomposition temperature.

Postulated Decomposition Pathway

In the absence of specific studies on the decomposition mechanism of this compound, a plausible decomposition pathway can be postulated based on the thermal behavior of similar aromatic carboxylic acids and amines. The initial decomposition is likely to involve decarboxylation, the loss of a molecule of carbon dioxide (CO₂) from the carboxylic acid group. This would be followed by the breakdown of the resulting aromatic diamine structure at higher temperatures.

Experimental Protocols for Thermal Analysis

The following are generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be adapted for the study of this compound. These protocols are based on methodologies commonly used for the thermal analysis of organic compounds.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is accurately weighed and placed in a ceramic or aluminum crucible.

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. Key parameters to be determined include the onset temperature of decomposition (Tonset) and the temperatures at which specific percentages of weight loss occur.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature that encompasses the melting and decomposition range (e.g., 300 °C).

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The onset temperature, peak temperature, and enthalpy change (ΔH) for each thermal event can be calculated.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Summary and Recommendations

The thermal stability of this compound is primarily defined by its melting point, which occurs with decomposition in the range of 235-238 °C. For applications where this compound will be subjected to elevated temperatures, it is crucial to maintain conditions below this decomposition threshold to ensure its chemical integrity.

For a more in-depth understanding of its thermal behavior, it is highly recommended that dedicated TGA and DSC studies be conducted on pure this compound. Such studies would provide valuable quantitative data on its decomposition profile and the energetics of the process. Furthermore, analysis of the evolved gases during decomposition, for instance by using TGA coupled with mass spectrometry (TGA-MS), would provide definitive insights into the decomposition mechanism and the nature of the resulting products. This information is critical for safety assessments and for the development of robust manufacturing and formulation processes in the pharmaceutical and materials science industries.

3,5-Diaminobenzoic Acid: A Versatile Monomer for Advanced Polymer Synthesis in Scientific Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diaminobenzoic acid (DABA) is an aromatic compound featuring both amine and carboxylic acid functional groups. This unique trifunctional nature makes it a highly valuable monomer for the synthesis of a diverse range of polymers, including polyamides, polyimides, and hyperbranched structures like dendrimers. The presence of the carboxylic acid group provides a site for further functionalization, allowing for the tailoring of polymer properties for specific applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of DABA-based polymers, with a particular focus on their emerging role in drug delivery and other biomedical applications.

Polymer Synthesis Utilizing this compound

The dual amine functionality of DABA allows it to readily participate in polymerization reactions with various co-monomers. The synthetic route chosen dictates the final polymer architecture and properties.

Synthesis of Polyamides

Aromatic polyamides can be synthesized from DABA through direct polycondensation with various aromatic dicarboxylic acids.[1] The Yamazaki-Higashi phosphorylation reaction is a commonly employed method for this purpose.[2] This method utilizes triphenyl phosphite (B83602) (TPP) and pyridine (B92270) as condensing agents in a solvent system like N-methyl-2-pyrrolidone (NMP) with the addition of salts such as lithium chloride (LiCl) or calcium chloride (CaCl2) to enhance the solubility of the resulting polymer.[2]

Synthesis of Polyimides

Polyimides incorporating DABA are typically prepared via a two-step process.[3][4] The initial step involves the reaction of DABA with a dianhydride, such as 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) to form a soluble poly(amic acid) precursor.[3][4] In the second step, this precursor undergoes cyclodehydration, which can be achieved either thermally by heating or chemically using agents like acetic anhydride and pyridine, to yield the final polyimide.[2][5]

Enzymatic and Oxidative Polymerization

Novel polymerization techniques for DABA include enzymatic and oxidative methods.[6][7] Enzymatic polymerization can be carried out using horseradish peroxidase (HRP) as a catalyst in the presence of hydrogen peroxide (H2O2).[6][7] Oxidative polymerization can also be initiated by chemical oxidants.[6] These methods offer alternative routes to poly(this compound) with potentially unique properties.

Synthesis of Hyperbranched Polymers and Dendrimers

The AB2-type monomer structure of DABA (two amine groups and one carboxylic acid group) makes it an ideal building block for the synthesis of hyperbranched polymers and dendrimers.[6][8] Low-temperature polycondensation of DABA, with the aid of a carboxyl group activator like N,N'-diisopropylcarbodiimide (DIC), can produce oligomeric hyperbranched polyamides.[6] These highly branched, three-dimensional architectures have garnered significant interest for applications in drug and gene delivery due to their unique properties, including a high density of surface functional groups and internal cavities.[2][9][10]

Experimental Protocols

Protocol 1: Synthesis of Aromatic Polyamides via Direct Polycondensation

This protocol describes a typical Yamazaki-Higashi phosphorylation reaction for the synthesis of an aromatic polyamide from a diamine (e.g., a DABA derivative) and an aromatic dicarboxylic acid.[2]

Materials:

-

Diamine monomer (containing DABA moiety)

-

Aromatic dicarboxylic acid

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Triphenyl phosphite (TPP)

-

Calcium chloride (CaCl2), anhydrous

Procedure:

-

In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer and the aromatic dicarboxylic acid in a mixture of NMP and pyridine containing dissolved CaCl2.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add triphenyl phosphite to the stirred solution.

-

After the addition is complete, heat the reaction mixture to 100-120 °C and maintain for 3-6 hours under a continuous nitrogen stream.

-

After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

-

Collect the fibrous polymer by filtration, wash thoroughly with hot water and methanol to remove any unreacted monomers and salts.

-

Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Protocol 2: Two-Step Synthesis of Polyimides

This protocol outlines the synthesis of a polyimide using DABA as a co-monomer with a dianhydride.[2][3]

Materials:

-

This compound (DABA)

-

Aromatic diamine co-monomer

-

Dianhydride (e.g., 6FDA)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Acetic anhydride

-

Pyridine

Procedure: Step 1: Poly(amic acid) Synthesis

-

In a dry reaction flask under a nitrogen atmosphere, dissolve DABA and the aromatic diamine co-monomer in anhydrous DMAc.

-

Once the diamines are fully dissolved, add the dianhydride in one portion. The solid content of the solution is typically maintained around 10-20 wt%.

-

Stir the mixture at room temperature for 12-24 hours to yield a viscous poly(amic acid) solution.

Step 2: Chemical Imidization

-

To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the amic acid repeating unit).

-

Continue stirring at room temperature for 1-2 hours, and then heat the mixture to 100 °C for an additional 2-3 hours to complete the imidization.

-

Cool the reaction mixture and precipitate the polyimide by pouring the solution into a non-solvent like methanol.

-

Filter the polymer, wash it extensively with methanol and water, and dry it under vacuum at 150-180 °C.

Physicochemical and Thermal Properties of DABA-Based Polymers

The incorporation of DABA into polymer backbones significantly influences their properties. The data presented below is a summary of typical values reported in the literature and can vary depending on the specific co-monomers and synthesis conditions.

| Property | Polyamides from DABA Derivatives | Polyimides containing DABA | References |

| Inherent Viscosity (dL/g) | 0.77 - 1.21 | 0.54 - 0.82 | [1][2] |

| Number-Average MW (Mn) | 18,800 - 29,000 | - | [1] |

| Weight-Average MW (Mw) | 39,000 - 72,700 | - | [1] |

| Glass Transition (Tg, °C) | 225 - 245 | 196 - 258 | [1][2] |

| 10% Weight Loss Temp. (°C) | > 430 (in air) | > 500 (in N2 and air) | [1][2] |

| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMF, DMSO) | Soluble in polar aprotic solvents (NMP, DMAc, DMF), m-cresol | [1][2] |

Applications in Drug and Gene Delivery

The unique characteristics of DABA-based polymers, particularly their biocompatibility, biodegradability (in some cases), and the presence of functionalizable carboxylic acid groups, make them promising candidates for drug and gene delivery systems.[11][12]

Dendrimers and Hyperbranched Polymers as Drug Carriers

Hyperbranched polyamides and dendrimers synthesized from DABA offer several advantages as drug carriers.[2][9][10] Their well-defined, three-dimensional structure provides internal cavities capable of encapsulating drug molecules, while the numerous surface functional groups can be used to attach targeting ligands or imaging agents.[2][9][10] This allows for the development of sophisticated drug delivery systems that can enhance drug solubility, protect the drug from degradation, and achieve targeted delivery to specific cells or tissues, thereby reducing systemic toxicity.[12][13]

Gene Delivery Vectors

Cationic polymers are widely investigated as non-viral vectors for gene delivery. The amine groups in DABA-based polymers can be protonated at physiological pH, enabling them to form complexes with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA).[5][14][15] These polymer/nucleic acid complexes, known as polyplexes, can protect the genetic material from enzymatic degradation and facilitate its entry into cells. The "proton sponge" effect, where the buffering capacity of the polymer helps in endosomal escape, is a critical mechanism for successful gene delivery.[15]

Visualizing Polymer Synthesis and Application Workflows

Workflow for Polyamide Synthesis

Caption: Workflow for Aromatic Polyamide Synthesis.

Conceptual Drug Delivery Mechanism

Caption: Drug Delivery via DABA-Based Dendrimers.

Conclusion

This compound is a monomer with significant potential for the development of high-performance polymers. Its trifunctional nature allows for the synthesis of a variety of polymer architectures, including linear polyamides and polyimides, as well as complex hyperbranched structures. The resulting polymers exhibit desirable properties such as high thermal stability and good solubility in organic solvents. The presence of a pendant carboxylic acid group provides a versatile handle for post-polymerization modification, opening up a wide range of applications. Of particular interest to the drug development community is the use of DABA-based polymers, especially dendrimers, as sophisticated drug and gene delivery vehicles. Further research into the biocompatibility, biodegradability, and in vivo performance of these polymers will be crucial in translating their potential into clinical applications.

References

- 1. scilit.com [scilit.com]

- 2. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional polymers for targeted delivery of nucleic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancertreatmentjournal.com [cancertreatmentjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of Sequential Drug Release in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jchemrev.com [jchemrev.com]

- 13. jchemrev.com [jchemrev.com]

- 14. researchgate.net [researchgate.net]

- 15. Degradable Polymers for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 3,5-Diaminobenzoic Acid in Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Diaminobenzoic acid (DABA), a versatile aromatic diamine monomer, has garnered significant attention in materials science due to its unique trifunctional nature. The presence of two amine groups and one carboxylic acid group on a single benzene (B151609) ring allows for the creation of a diverse range of polymeric architectures with tailored properties. This technical guide explores the multifaceted applications of DABA in the synthesis of high-performance polymers such as aramids and polyimides, the development of functional materials including hyperbranched polymers and metal-organic frameworks (MOFs), and its role in modifying material properties for specific applications.

High-Performance Polymers Derived from this compound

The incorporation of DABA into polymer backbones imparts unique characteristics, including improved solubility, enhanced thermal stability, and the introduction of functional pendant groups.

Aramids (Aromatic Polyamides)

The carboxylic acid group of DABA can be leveraged to create aramids with pendant functional groups, which can disrupt chain packing and improve solubility in organic solvents without significantly compromising their renowned thermal and mechanical properties. This enhanced processability opens up new avenues for fabricating aramid films and coatings.

Quantitative Data on DABA-Containing Aramids:

While specific quantitative data for aramids containing DABA is not extensively consolidated in single sources, the general properties of aramids provide a benchmark. The introduction of DABA is a strategy to modify these baseline properties.

| Property | Typical Value for High-Performance Aramids | Influence of DABA Incorporation |

| Tensile Strength | > 3000 MPa[1] | May be slightly reduced but enhances processability. |

| Elastic Modulus | > 100 GPa[2] | Can be tailored by controlling the DABA content. |

| Decomposition Temp. | > 500 °C[2] | Generally maintains high thermal stability. |

| Solubility | Poor in most organic solvents[1] | Significantly improved in polar aprotic solvents. |

Polyimides

DABA is a valuable comonomer in the synthesis of polyimides, where its carboxylic acid group can be used to introduce functionality, improve processability, and influence the final properties of the material. For instance, DABA-containing copolyimides have been investigated for gas separation membrane applications. The carboxylic acid groups can influence chain packing and gas transport properties.

Quantitative Data on DABA-Containing Polyimides:

| Polymer System | Gas | Permeability (Barrer) | Selectivity (CO₂/CH₄) | Reference |

| 6FDA-DABA/TFMB Copolyimide | CO₂ | ~145 | - | [Macromolecular Research, 19(8), 797-808 (2011)] |

| O₂ | ~40 | - | [Macromolecular Research, 19(8), 797-808 (2011)] | |

| N₂ | ~10 | - | [Macromolecular Research, 19(8), 797-808 (2011)] | |

| CH₄ | ~7 | ~20.7 | [Macromolecular Research, 19(8), 797-808 (2011)] |

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Functional Materials Based on this compound

The unique AB₂-type monomer structure of DABA makes it an ideal building block for creating highly branched and functional materials.

Hyperbranched Polymers

DABA can undergo self-polycondensation to form hyperbranched polyamides. These polymers are characterized by a dendritic, highly branched structure with a high density of terminal functional groups (carboxylic acids). This architecture leads to unique properties such as good solubility, low viscosity, and a high degree of functionality, making them suitable for applications in coatings, additives, and drug delivery. The thermal stability of these hyperbranched polyamides is notable, with a 5% weight loss temperature often exceeding 400 °C.[3] The Young's modulus of copolymers can vary, for instance, from 2.4 to 1.6 GPa with an increasing amount of the AB₂ monomer.[3]

Quantitative Data on Hyperbranched Polyamides from DABA:

| Property | Value Range | Reference |

| Glass Transition Temp. (Tg) | 138–198 °C | [Request PDF] |

| 5% Weight Loss Temp. (TGA) | > 400 °C | [Request PDF] |

| Inherent Viscosity (ηinh) | 0.27–0.35 dL/g | [Request PDF] |

| Weight Average Molecular (Mw) | 1.3 × 10⁴ – 2.7 × 10⁴ g/mol | [Request PDF] |

| Young's Modulus | 1.6 - 2.4 GPa | [Request PDF] |

Metal-Organic Frameworks (MOFs)

The amine and carboxylic acid groups of DABA make it a suitable ligand for the synthesis of functionalized MOFs. These functional groups can be used to chelate metal ions and can also be post-synthetically modified to introduce other functionalities, leading to MOFs with tailored properties for applications such as catalysis, gas storage, and chemical sensing.

Experimental Protocols

Synthesis of a DABA-Containing Aramid

This protocol describes the low-temperature solution polycondensation for synthesizing an aramid copolymer using DABA and another aromatic diamine.

Materials:

-

This compound (DABA)

-

Aromatic diamine (e.g., 4,4'-oxydianiline)

-

Aromatic diacid chloride (e.g., terephthaloyl chloride)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Calcium chloride (CaCl₂), anhydrous

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar ratio of this compound and the co-diamine in anhydrous NMP containing 5% (w/v) anhydrous CaCl₂.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equimolar amount of the aromatic diacid chloride to the stirred solution.

-

Add a catalytic amount of pyridine to the reaction mixture.

-

Continue stirring at 0 °C for 1 hour and then at room temperature for 24 hours under a nitrogen atmosphere.

-

Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol (B129727).

-

Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove unreacted monomers and salts.

-

Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Synthesis of Poly(this compound) via Oxidative Polymerization

This protocol outlines the chemical oxidative polymerization of DABA to form a polyconjugated polymer.[4]

Materials:

-

This compound (DABA)

-

Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)

-

Hydrochloric acid (HCl), 1 M

-

Methanol

-

Distilled water

Procedure:

-

Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel.

-

Separately, dissolve an equimolar amount of ammonium persulfate in 1 M HCl.

-

Cool both solutions to 0-5 °C in an ice bath.

-

Slowly add the ammonium persulfate solution dropwise to the stirred DABA solution over a period of 30 minutes.

-

Maintain the reaction temperature at 0-5 °C and continue stirring for 24 hours.

-

The color of the solution will gradually change, indicating polymerization.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer repeatedly with distilled water and then with methanol to remove the oxidant and oligomers.

-

Dry the final polymer product in a vacuum oven at 60 °C.[4]

Characterization of DABA-Based Polymers

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure, identifying characteristic peaks for amide linkages (around 1650 cm⁻¹), imide rings (around 1780 and 1720 cm⁻¹), and the carboxylic acid group (broad O-H stretch around 3000 cm⁻¹ and C=O stretch around 1700 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) to elucidate the detailed molecular structure and confirm the incorporation of DABA units.

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature (Td), typically defined as the temperature at which 5% or 10% weight loss occurs.

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer, which provides information about its amorphous or semi-crystalline nature and its upper service temperature.

Mechanical Testing: Using a universal testing machine to measure tensile strength, elastic modulus, and elongation at break of polymer films, providing insights into their strength and flexibility.

Visualizations

References

Navigating the Safe Handling of 3,5-Diaminobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diaminobenzoic acid (DABA), a versatile aromatic amine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and other specialty chemicals. Its unique molecular structure, featuring both amino and carboxylic acid functional groups, makes it a valuable intermediate in organic synthesis. However, as with many aromatic amines, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the health and safety considerations for handling this compound, with a focus on quantitative data, detailed experimental protocols for safety assessment, and an exploration of the potential toxicological pathways.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] Ingestion may also cause gastrointestinal irritation.[4]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3][5] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | [5] |

| Molecular Weight | 152.15 g/mol | [1][5] |

| Appearance | White to brown solid powder | [1] |

| Melting Point | 235 - 238 °C (decomposes) | [1] |

| Solubility | Soluble in water | [6] |

| log Pow (octanol/water) | -0.51 | [6] |

| Vapor Pressure | 0 Pa at 25 °C (estimated) | [6] |

| Density | 1.401 g/cm³ at 20 °C | [6] |

Toxicological Data

While specific quantitative toxicological data for this compound is limited in publicly available literature, the following table summarizes the available information and provides context based on the general properties of aromatic amines. The toxicological properties of this substance have not been fully investigated.[4]

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | No data available | - | [6] |

| Acute Dermal Toxicity | Based on available data, the classification criteria are not met. | - | [1][3] |

| Acute Inhalation Toxicity | Based on available data, the classification criteria are not met. | - | [1][3] |

| Skin Corrosion/Irritation | Causes skin irritation. | - | [1][3][7][8] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | - | [1][3][7][8] |

| Respiratory or Skin Sensitization | May cause sensitization by skin contact. | - | [7][8] |

| Germ Cell Mutagenicity | Based on available data, the classification criteria are not met. | - | [1] |

| Carcinogenicity | Based on available data, the classification criteria are not met. | - | [1] |

| Reproductive Toxicity | Based on available data, the classification criteria are not met. | - | [1] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | - | [1][3][7][8] |

| Specific Target Organ Toxicity (Repeated Exposure) | Based on available data, the classification criteria are not met. | - | [1] |

Ecotoxicity Data:

| Endpoint | Species | Result | Exposure Time | Reference |

| Acute toxicity to fish (LC50) | Pimephales promelas (fathead minnow) | 100.4 mg/L | 96 h | [9] |

| Acute toxicity to aquatic invertebrates (EC50) | Daphnia magna (water flea) | 2 mg/L | 48 h | [9] |

| Toxicity to algae (NOEC) | Pseudokirchneriella subcapitata | 8.42 mg/L | 48 h | [9] |

| Toxicity to microorganisms (EC50) | Photobacterium phosphoreum | 31.8 mg/L | 30 min | [9] |

Experimental Protocols for Safety Assessment

To ensure a comprehensive understanding of the potential hazards of this compound, standardized experimental protocols are employed. The following sections detail the methodologies for key toxicological assessments based on OECD guidelines.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity test provides information on the health hazards likely to arise from a single oral exposure to a substance.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

-

Housing and Fasting: Animals are housed in appropriate conditions with controlled temperature and humidity. They are fasted (food, but not water, withheld) for a defined period before administration of the test substance.

-

Dose Administration: The test substance is administered in a single dose by gavage. The dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality and clinical signs at the different dose levels.

Dermal Irritation (OECD 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.[10]

Methodology:

-

Test Animal: A single healthy young adult albino rabbit is typically used for the initial test.

-

Test Site Preparation: A small area of the animal's back is clipped free of fur.

-

Application of Test Substance: A dose of 0.5 g of the solid test substance is applied to the prepared skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure Period: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) for up to 14 days.

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Eye Irritation (OECD 405)

This test evaluates the potential of a substance to cause reversible or irreversible damage to the eye.[11][12]

Methodology:

-

Test Animal: A single healthy young adult albino rabbit is used for the initial test.

-

Application: A single dose of the test substance (e.g., 0.1 g of solid) is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[11][13] The observation period can be extended up to 21 days to assess the reversibility of any effects.[12][14]

-

Scoring: Ocular lesions are scored using a standardized system.

Genotoxicity Assessment

Genotoxicity tests are conducted to determine if a substance can cause damage to genetic material.

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[15]

Methodology:

-

Tester Strains: Several strains of S. typhimurium with different types of mutations in the histidine operon are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

-

Exposure: The tester strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine.

-

Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine and incubated.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[16]

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

Methodology:

-

Cell Cultures: Mammalian cells (e.g., human lymphocytes or established cell lines) are used.

-

Exposure: Cell cultures are exposed to the test substance with and without a metabolic activation system (S9).

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

-

Harvesting and Staining: Cells are harvested, fixed, and stained.

-

Scoring: The frequency of micronucleated cells in the treated cultures is compared to that in the negative control cultures. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Potential Toxicological Pathways

While specific signaling pathways for this compound have not been extensively studied, the general toxicological pathway for aromatic amines involves metabolic activation to reactive intermediates that can interact with cellular macromolecules, including DNA.[17][18][19]

Metabolic Activation of Aromatic Amines:

Aromatic amines are typically metabolized in the liver by cytochrome P450 enzymes, which can lead to the formation of N-hydroxyarylamines.[1][18][19] These intermediates can be further activated through esterification by N-acetyltransferases or sulfotransferases to form reactive electrophiles.[5] These electrophiles can then bind to DNA, forming DNA adducts, which are lesions that can lead to mutations and potentially initiate carcinogenesis if not repaired.[1][5]

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safe handling practices and the use of appropriate personal protective equipment are mandatory.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[20]

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

Handling Procedures:

-

Avoid breathing dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

-

Keep away from strong acids and bases.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2][3][4]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][3]

Spill and Disposal Procedures

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not allow the material to enter sewers or waterways.

Conclusion

This compound is a valuable chemical intermediate, but its handling requires a comprehensive understanding of its potential hazards. This guide has outlined the key health and safety considerations, including its classification as an irritant, the necessary personal protective equipment, and appropriate handling and emergency procedures. While specific quantitative toxicological data for this compound is limited, the provided information on the general toxicology of aromatic amines and standardized testing protocols offers a robust framework for risk assessment and mitigation. By adhering to the guidelines presented in this document, researchers, scientists, and drug development professionals can work safely with this compound, minimizing risks and ensuring a secure laboratory environment. Further research into the specific toxicological profile and potential signaling pathway interactions of this compound is warranted to provide a more complete safety assessment.

References

- 1. Stork: Carcinogenic aromatic amine metabolism and DNA adduct detection in humans [storkapp.me]

- 2. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. This compound(535-87-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ecetoc.org [ecetoc.org]

- 11. oecd.org [oecd.org]

- 12. nucro-technics.com [nucro-technics.com]

- 13. search.library.doc.gov [search.library.doc.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Ames test - Wikipedia [en.wikipedia.org]

- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 17. Aromatic DNA adducts and polymorphisms in metabolic genes in healthy adults: findings from the EPIC-Spain cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. publications.iarc.who.int [publications.iarc.who.int]

- 19. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Evaluation of aromatic amines with different purities and different solvent vehicles in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Diaminobenzoic Acid (CAS 535-87-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diaminobenzoic acid (3,5-DABA), with CAS number 535-87-5, is an aromatic amino acid characterized by a benzoic acid core substituted with two amine groups at the meta positions. This unique structure, possessing both acidic and basic functionalities, makes it a versatile building block in various fields of chemical synthesis. It is a crucial intermediate in the production of pharmaceuticals, high-performance polymers such as polyamides and polyimides, and specialty dyes.[1][2] Its ability to undergo reactions common to aromatic amines and carboxylic acids allows for precise molecular modifications, rendering it a valuable component in the design of complex organic molecules.[1]

Physicochemical Properties

This compound is typically a white to pale yellow or grey crystalline powder.[1][3] It is stable under normal ambient conditions but can be sensitive to prolonged exposure to light.[1] The compound is soluble in hot water and acidic solutions, and slightly soluble in some organic solvents like DMSO and methanol (B129727).[1][3]

Structural and General Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | [4] |

| Molecular Weight | 152.15 g/mol | [1][5] |

| Appearance | White to pale yellow/grey crystalline powder | [1][3] |

| CAS Number | 535-87-5 | [5] |

| EC Number | 208-621-0 | [5] |

Physical and Chemical Data

| Property | Value | Reference |

| Melting Point | 235-238 °C (decomposes) | [3][4][5] |

| Boiling Point | Not available (decomposes) | [6] |

| Solubility | Very soluble in water. Soluble in hot water and acidic solutions. Sparingly soluble in DMSO, slightly soluble in methanol. | [1][3] |

| pKa | pK₁: 5.30 (at 25°C) | [3] |

| Density | Approximately 1.45 g/cm³ | [1] |

Spectral Data

| Spectrum Type | Key Features and Observations |

| ¹H NMR | Spectral data available, typically run in DMSO-d₆. |

| ¹³C NMR | Spectral data available. |

| IR (Infrared) | Characteristic peaks for N-H, C=O, and aromatic C-H stretching. |

| UV-Vis | Studies on absorption and fluorescence spectra in various solvents have been conducted. |

Synthesis and Purification